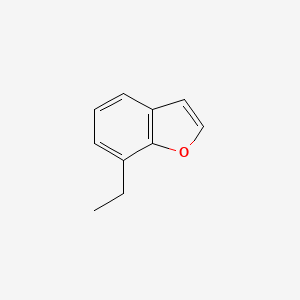
7-Ethyl-1-benzofuran
Cat. No. B8756461
M. Wt: 146.19 g/mol
InChI Key: WFIWAAWXIAUFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03931245
Procedure details


h. 7-Ethyl-benzofuran is prepared by the method described in J. Chem. Soc. 1920, 1934, but using o-ethylphenol inate of o-cresol. The MS. of the product thus obtained shows the following ion peaks with the relative intensities given within brackets: 131 (100%), 146 (38%) and 77 (10%).


[Compound]
Name
131
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
146
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
77
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].[C:10]1(C)C(O)=CC=C[CH:11]=1>>[CH2:10]([C:5]1[C:4]2[O:9][CH:2]=[CH:1][C:3]=2[CH:8]=[CH:7][CH:6]=1)[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C=CC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1O)C
|
Step Three
[Compound]
|
Name
|
131
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
146
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
77
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC=CC=2C=COC21
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
